molecular formula C17H17BrN2O4S B11236273 N-(3-bromophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(3-bromophenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11236273
M. Wt: 425.3 g/mol
InChI Key: ROWYYENNVZHBLQ-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromophenylamine with methanesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a suitable benzoxazepine precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated synthesis equipment can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-N-(3-FLUOROPHENYL)BENZENESULFONAMIDE: This compound shares a similar sulfonamide structure but differs in the substitution pattern on the phenyl ring.

    N-(3-BROMOPHENYL)-{[(PHENYLCARBAMOYL)AMINO]METHYL}-N-HYDROXYTHIOPHENE-2-CARBOXIMIDAMIDE: Another related compound with a different core structure and functional groups.

Uniqueness

N-(3-BROMOPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of a bromophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H17BrN2O4S

Molecular Weight

425.3 g/mol

IUPAC Name

N-(3-bromophenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C17H17BrN2O4S/c1-25(22,23)20-10-9-16(24-15-8-3-2-7-14(15)20)17(21)19-13-6-4-5-12(18)11-13/h2-8,11,16H,9-10H2,1H3,(H,19,21)

InChI Key

ROWYYENNVZHBLQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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